![molecular formula C13H12N4O B1384397 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1181458-12-7](/img/structure/B1384397.png)
2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Übersicht
Beschreibung
“2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is a chemical compound with the CAS Number: 1181458-12-7 . It has a molecular weight of 240.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclopropyl-9-methyl [1,2,4]triazolo [1,5-c]quinazolin-5 (6H)-one . The InChI Code is 1S/C13H12N4O/c1-7-2-5-10-9 (6-7)12-15-11 (8-3-4-8)16-17 (12)13 (18)14-10/h2,5-6,8H,3-4H2,1H3, (H,14,18) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are recognized for their diverse biological activities and have been the subject of extensive medicinal chemistry research. These compounds are integral to more than 200 naturally occurring alkaloids and have been explored for their potential as medicinal agents. The stability and versatility of the quinazolinone nucleus allow for the creation of bioactive moieties, aiming to develop new pharmacological agents. Quinazoline derivatives have shown antibacterial activity against various pathogens, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility and bioavailability remain significant challenges in drug development, highlighting the ongoing need for novel quinazoline-based therapeutics to combat antibiotic resistance (Tiwary et al., 2016).
Triazole Derivatives and Their Applications
Triazole derivatives, encompassing 1,2,3-triazole and 1,2,4-triazole, are celebrated for their vast array of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The flexibility of triazole chemistry allows for the development of new drugs addressing a range of diseases. Notably, triazole derivatives have been instrumental in creating novel therapeutic agents, demonstrating efficacy against drug-resistant bacterial strains and neglected diseases. The synthesis of these compounds involves eco-friendly and energy-saving methodologies, which align with current green chemistry principles (Ferreira et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-cyclopropyl-9-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-7-2-5-10-9(6-7)12-15-11(8-3-4-8)16-17(12)13(18)14-10/h2,5-6,8H,3-4H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXMWASJGSWNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N3C2=NC(=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170082 | |
| Record name | 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
CAS RN |
1181458-12-7 | |
| Record name | 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

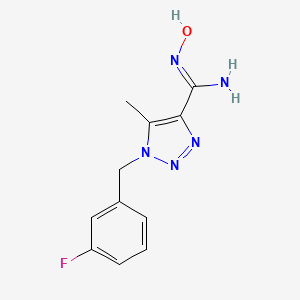
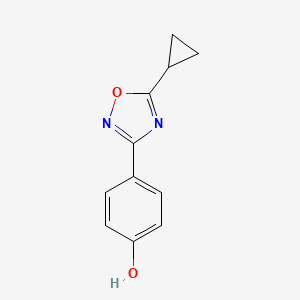
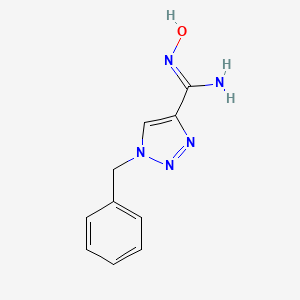
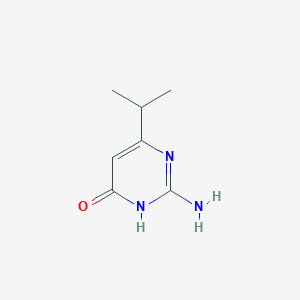
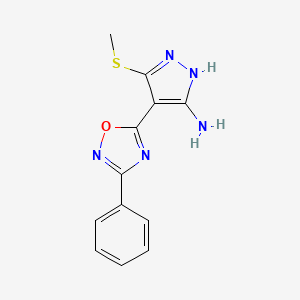
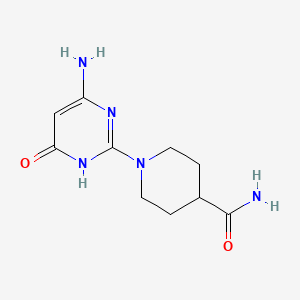
![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)
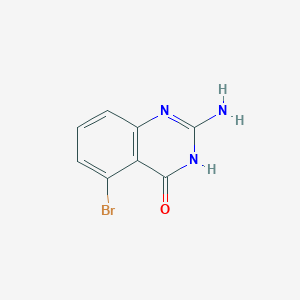
![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
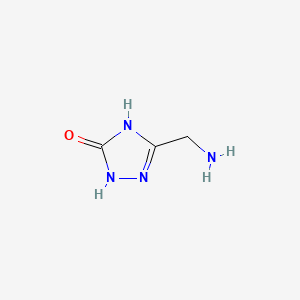
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)